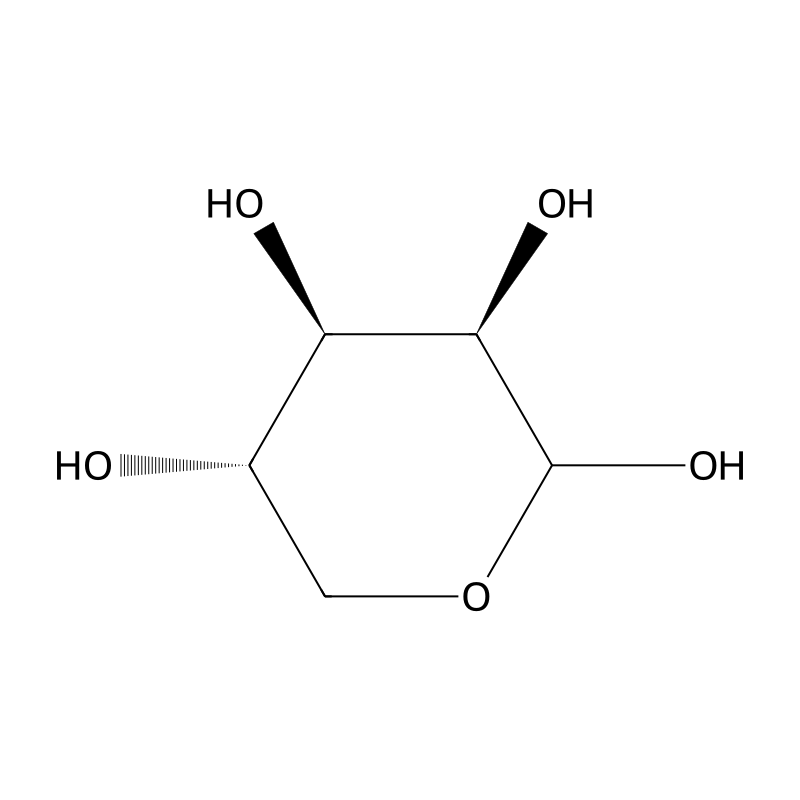

L-Lyxopyranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

L-Lyxopyranose is a monosaccharide, specifically an aldopentose, characterized by its five carbon atoms and an aldehyde functional group. Its chemical formula is C₅H₁₀O₅. L-Lyxopyranose is an epimer of xylose at the C-2 position, meaning it differs in configuration at that specific carbon atom. This compound is relatively rare in nature, primarily found as a component of bacterial glycolipids .

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

- Reduction: It can be reduced to form sugar alcohols, such as L-lyxitol.

- Glycosylation: L-Lyxopyranose can react with alcohols or other sugars to form glycosides, which are important in the formation of disaccharides and polysaccharides .

Several methods have been developed for synthesizing L-lyxopyranose:

- Chemical Synthesis: Starting from L-lyxose, synthetic routes often involve chain elongation and subsequent modifications, including acetylation and oxidative cleavage .

- Enzymatic Synthesis: Enzymes can be employed to catalyze the conversion of simpler sugars into L-lyxopyranose through specific glycosylation reactions.

- Biotechnological Methods: Microbial fermentation processes may also yield L-lyxopyranose when utilizing specific strains capable of metabolizing precursor sugars .

L-Lyxopyranose has several applications:

- Pharmaceuticals: Its potential biological activity makes it a candidate for drug development, particularly in targeting bacterial infections.

- Food Industry: As a sugar derivative, it may be used as a sweetener or flavor enhancer in food products.

- Biotechnology: It serves as a substrate for various enzymatic reactions in biochemical research and industrial applications .

Interaction studies involving L-lyxopyranose primarily focus on its role in metabolic pathways and its interactions with enzymes. Research indicates that it may interact with specific glycosyltransferases, influencing glycosylation patterns in various biological systems. Additionally, studies have explored its effect on microbial growth, highlighting its potential as a prebiotic substrate .

L-Lyxopyranose shares structural similarities with other pentoses and hexoses. Below is a comparison with related compounds:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| D-Xylose | C₅H₁₀O₅ | Commonly found in nature; important in plant metabolism. |

| D-Ribose | C₅H₁₀O₅ | Essential for RNA synthesis; plays a role in cellular energy (ATP). |

| D-Arabinose | C₅H₁₀O₅ | Found in plant polysaccharides; has distinct stereochemistry. |

| D-Mannose | C₆H₁₂O₆ | Important for human metabolism; involved in glycoprotein synthesis. |

L-Lyxopyranose is unique due to its specific epimeric configuration compared to these compounds, influencing its biological activity and potential applications .